molecular formula C12H23NO3 B12948457 Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B12948457
M. Wt: 229.32 g/mol
InChI Key: FXPSXNXVXKMODU-NXEZZACHSA-N
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Description

Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl carbamate and cis-3-(hydroxymethyl)-4-methylpiperidine under specific reaction conditions, such as the presence of a base like sodium hydride in a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Tert-butyl cis-3-(carboxymethyl)-4-methylpiperidine-1-carboxylate.

    Reduction: this compound.

    Substitution: Tert-butyl cis-3-(chloromethyl)-4-methylpiperidine-1-carboxylate.

Scientific Research Applications

Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially affecting their activity. The piperidine ring structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl cis-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: Similar structure but with a five-membered ring.

    Tert-butyl cis-3-(hydroxymethyl)cyclobutylcarbamate: Contains a cyclobutane ring instead of a piperidine ring.

Uniqueness

Tert-butyl cis-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is unique due to its six-membered piperidine ring, which provides different steric and electronic properties compared to its five-membered or cyclobutane counterparts. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9-5-6-13(7-10(9)8-14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1

InChI Key

FXPSXNXVXKMODU-NXEZZACHSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1CO)C(=O)OC(C)(C)C

Canonical SMILES

CC1CCN(CC1CO)C(=O)OC(C)(C)C

Origin of Product

United States

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